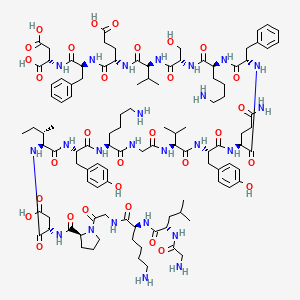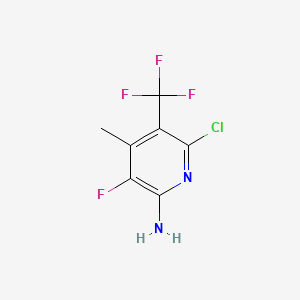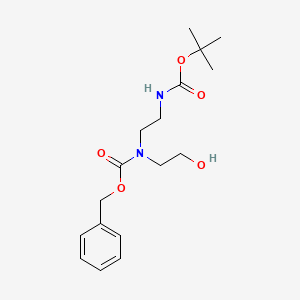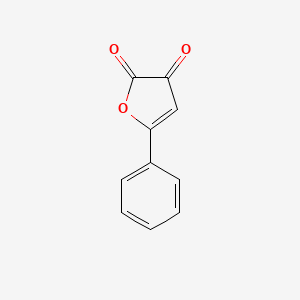
2,3-Furandione, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a phenyl group at the 5-position and two keto groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenylfuran-2,3-dione can be synthesized through several methods. Another method includes the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with various reagents to form different derivatives .
Industrial Production Methods
Industrial production of 5-phenylfuran-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-phenylfuran-2,3-dione include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted furans, diols, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
5-Phenylfuran-2,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-phenylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-phenylfuran-2,3-dione include other furan derivatives such as:
- 4-Benzoyl-5-phenylfuran-2,3-dione
- 2,5-Furandicarboxylic acid
- 2-Furoic acid
Propriétés
Numéro CAS |
55991-67-8 |
|---|---|
Formule moléculaire |
C10H6O3 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
FXAUZCQGFOUJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


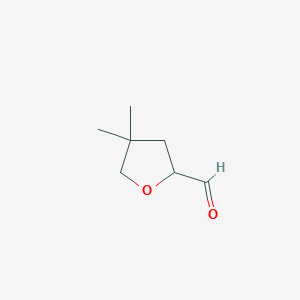
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

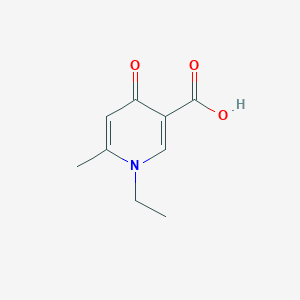

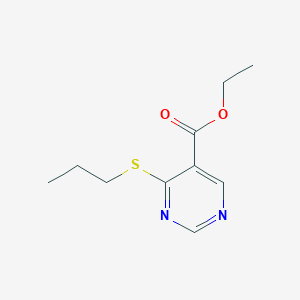
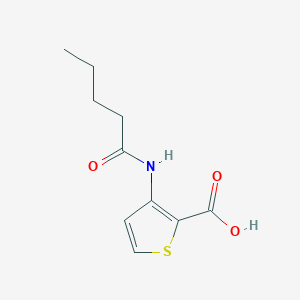

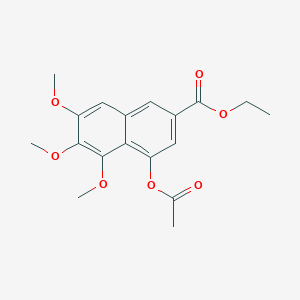
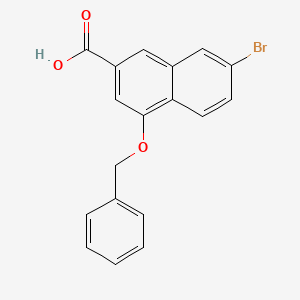
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
